Echinomycin

Description

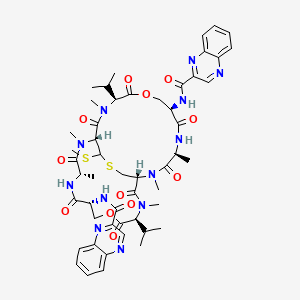

This compound is a polypeptide quinoxaline antineoplastic antibiotic isolated from the bacterium Streptomyces echinatus. this compound intercalates into DNA at two locations simultaneously in a sequence-specific fashion, thereby inhibiting DNA replication and RNA synthesis. (NCI04)

A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.

Properties

IUPAC Name |

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37-,38-,39-,40+,51?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXLBOHYWTPFV-VITLIGDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64N12O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |

| Record name | ECHINOMYCIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

512-64-1 | |

| Record name | Echinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Echinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG824J6RQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Echinomycin on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent antitumor agent that exerts its cytotoxic effects primarily through a unique interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its DNA binding properties, the resultant structural alterations to the DNA duplex, and its downstream cellular consequences. This document details the quantitative biophysical parameters of the this compound-DNA interaction, provides methodologies for key experimental techniques used to elucidate this mechanism, and presents visual representations of the involved pathways and processes.

Core Mechanism of Action: Bis-intercalation and DNA Structural Perturbation

This compound is a cyclic depsipeptide antibiotic that functions as a DNA bis-intercalator.[1][2] This mechanism involves the insertion of its two quinoxaline rings into the DNA double helix, primarily at 5'-CpG-3' dinucleotide steps.[1][3][4] The depsipeptide backbone of this compound settles into the minor groove of the DNA.[1] This binding event is highly sequence-specific, with a clear preference for CpG sequences.[3][5] The specificity is conferred by hydrogen bonds formed between the alanine residues of this compound and the guanine bases in the minor groove.[1]

The binding of this compound to DNA induces significant conformational changes in the DNA structure. One of the most notable effects is the unwinding of the DNA helix.[6] Furthermore, crystallographic studies have revealed that the base pairs flanking the intercalation site can adopt a Hoogsteen base pairing configuration, a departure from the canonical Watson-Crick base pairing.[7][8] This alteration, however, is dependent on the specific DNA sequence context.[9] Atomic force microscopy studies have shown that this compound binding leads to a decrease in the supercoiling of circular DNA, followed by relaxation and then an increase in supercoiling with increasing concentrations of the drug.[10]

These structural perturbations of DNA have profound biological consequences. By locking the DNA in an altered conformation, this compound can inhibit crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][11]

Quantitative Data Summary

The interaction of this compound with DNA and its subsequent cellular effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound-DNA Binding Parameters

| Parameter | DNA Sequence/Type | Method | Value | Reference |

| Dissociation Constant (Kd) | Ecm16-DNA-echinomycin | Fluorescence Polarization | 11.8 nM | [12] |

| Ecm16-DNA | Fluorescence Polarization | 60.2 nM | [12] | |

| Binding Constant (K) | Calf Thymus DNA | Thermal Denaturation | 5.0 x 105 M-1 (at 20°C) | [13] |

| Calf Thymus DNA | Thermal Denaturation | 1.7 x 106 M-1 (at 87.7°C) | [13] | |

| Binding Site Size | pBR322 DNA | Footprinting | 4 base pairs | [5] |

| Linear DNA | Atomic Force Microscopy | 6 base pairs | [10] | |

| Thermodynamic Parameters (at 20°C) | ||||

| ΔG° | DNA | Calorimetry/UV Denaturation | -7.6 kcal mol-1 | [13] |

| ΔH | DNA | Calorimetry/UV Denaturation | +3.8 kcal mol-1 | [13] |

| ΔS | DNA | Calorimetry/UV Denaturation | +38.9 cal mol-1 K-1 | [13] |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay | IC50 Value | Reference |

| Cancer Stem Cells | Not Specified | 29.4 pM | [14] |

| U251-HRE (hypoxic induction) | Luciferase Assay | 1.2 nM (EC50) | [14] |

| HCT116 (MMR-deficient) | Not Specified | 31.6 nM | [6] |

| HCT116 + Ch3 (MMR-restored) | Not Specified | 86.4 nM | [6] |

Downstream Cellular Effects: HIF-1α Inhibition and Apoptosis Induction

Beyond its direct interaction with DNA, this compound has been identified as a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α).[14][15] HIF-1α is a key transcription factor that plays a central role in cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[15] this compound does not inhibit the expression of HIF-1α but rather blocks its DNA-binding activity to the hypoxia-responsive element (HRE) in the promoter regions of its target genes.[15][16] This inhibition is thought to occur because the this compound-induced DNA conformation at or near the HRE is incompatible with HIF-1α binding.[17]

The cytotoxic effects of this compound are also mediated through the induction of apoptosis.[18] In human colon cancer cells (HT-29), this compound has been shown to trigger a signaling cascade involving the release of cytochrome c from the mitochondria, followed by the activation of the extracellular signal-regulated kinase (ERK) and subsequently caspase-3.[18][19]

Experimental Protocols

DNase I Footprinting Assay for this compound Binding Site Identification

This method is used to determine the specific DNA sequences to which this compound binds.

Materials:

-

32P end-labeled DNA fragment of interest

-

This compound solution of varying concentrations

-

DNase I

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)

-

Phenol:chloroform

-

Ethanol

-

Sequencing dye

-

Polyacrylamide gel for electrophoresis

Protocol:

-

Prepare reaction mixtures containing the end-labeled DNA probe and varying concentrations of this compound in a binding buffer. Include a control reaction with no this compound.

-

Incubate the reactions to allow for this compound-DNA binding (e.g., 30 minutes at room temperature).

-

Initiate the DNase I digestion by adding a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve partial digestion of the DNA.

-

Allow the digestion to proceed for a specific time (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Extract the DNA using phenol:chloroform and precipitate with ethanol.

-

Resuspend the DNA pellets in sequencing dye.

-

Analyze the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

The "footprint," a region of protection from DNase I cleavage, will appear as a gap in the ladder in the lanes containing this compound, indicating the drug's binding site.[3][20][21]

X-ray Crystallography of this compound-DNA Complexes

This technique provides atomic-level structural information about the interaction between this compound and DNA.

Materials:

-

Purified this compound

-

Synthetic DNA oligonucleotides containing the desired binding sequence

-

Crystallization buffer (composition to be determined through screening)

-

Cryoprotectant

Protocol:

-

Co-crystallize this compound with the DNA oligonucleotide using methods such as vapor diffusion (sitting-drop or hanging-drop). This involves mixing the this compound-DNA complex with a crystallization solution and allowing it to equilibrate against a reservoir of a higher precipitant concentration.

-

Harvest the resulting crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Mount the crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known DNA structure as a starting model.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the this compound-DNA complex.[7][8]

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding

This assay determines if this compound inhibits the binding of HIF-1α to its target gene promoters in vivo.

Materials:

-

Cells treated with and without this compound under hypoxic conditions

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonication equipment

-

Antibody specific for HIF-1α

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

PCR reagents for qPCR

Protocol:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the HIF-1α-DNA complexes using an anti-HIF-1α antibody coupled to protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the HIF-1α-DNA complexes from the beads.

-

Reverse the cross-links and digest the protein with Proteinase K.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific for the HRE of a known HIF-1α target gene (e.g., VEGF) to quantify the amount of precipitated DNA.

-

A reduction in the amount of precipitated DNA in this compound-treated cells compared to untreated cells indicates inhibition of HIF-1α binding.[15][22]

Visualizations

This compound-DNA Bis-intercalation Workflow

Caption: Workflow of this compound's interaction with DNA.

HIF-1α Inhibition Pathway

Caption: this compound inhibits HIF-1α by altering DNA structure.

This compound-Induced Apoptosis Signaling Pathway

Caption: Apoptotic signaling cascade initiated by this compound.

References

- 1. Synergistic binding of actinomycin D and this compound to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomic force microscopy study of the structural effects induced by this compound binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-specific binding of this compound to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography of DNA-drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. DNase I footprinting [gene.mie-u.ac.jp]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. Protocols | AFM | StressMarq [stressmarq.com]

- 10. resources.saylor.org [resources.saylor.org]

- 11. HIF-1α induces glycolytic reprograming in tissue-resident alveolar macrophages to promote cell survival during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 17. Atomic Force Microscopy of DNA and DNA-Protein Interactions [protocols.io]

- 18. Molecular signaling cascade in DNA bisintercalator, this compound-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 21. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of the Antibiotic Echinomycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echinomycin is a potent, naturally occurring cyclic depsipeptide antibiotic isolated from various Streptomyces species, such as Streptomyces echinatus.[1][2] It belongs to the quinoxaline family of antibiotics and exhibits significant antibacterial, antiviral, and, most notably, anticancer activities.[2][3] Its primary mechanism of action involves bis-intercalation into DNA, which inhibits DNA replication and RNA synthesis.[1][2] More recently, this compound has garnered substantial interest as a highly potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and metastasis.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Core Chemical Structure

This compound possesses a complex and unique architecture. It is a dimeric cyclic peptide, meaning its structure is formed by the dimerization of two identical peptide chains that are cyclized.[3] The defining features of its structure are:

-

Cyclic Depsipeptide Core: The backbone is an octapeptide ring that includes both amide and ester (depsi) bonds.

-

Quinoxaline Chromophores: Two planar quinoxaline-2-carboxylic acid moieties are attached to the peptide core. These aromatic groups are responsible for the molecule's ability to intercalate into DNA.[3][6]

-

Thioacetal Bridge: A distinctive feature is the thioacetal bridge that cross-links the peptide backbone, contributing to its rigid, saddle-like conformation.[2][3] This bridge is formed post-translationally from two cysteine residues.

The molecular formula of this compound is C₅₁H₆₄N₁₂O₁₂S₂.[4]

Caption: Schematic diagram of this compound's key structural components.

Quantitative Physicochemical and Biological Data

The biological activity and physical properties of this compound have been quantified across various studies. The following tables summarize key data points.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₄N₁₂O₁₂S₂ | [4] |

| Molecular Weight | 1101.26 g/mol | |

| CAS Number | 512-64-1 | [4] |

| Solubility | Soluble in DMSO at 5 mg/mL | [4] |

Table 2: In Vitro Biological Activity

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | HIF-1α DNA-Binding | 29.4 pM | [7] |

| EC₅₀ | Hypoxic Induction of Luciferase (U251-HRE cells) | 1.2 nM | [7] |

| In Vitro Response | Human Tumor Colony-Forming Units | 16-19% response rate at 0.001-0.1 µg/mL | [8] |

Mechanism of Action and Signaling Pathways

This compound's potent anticancer effects stem from two primary mechanisms: direct DNA bis-intercalation and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of HIF-1 DNA-Binding Activity

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor for tumor adaptation to hypoxic environments.[4][5] It promotes angiogenesis, metabolic reprogramming, and metastasis.[4] this compound potently inhibits HIF-1 by binding to DNA and blocking the ability of the HIF-1α/HIF-1β heterodimer to bind to Hypoxia-Responsive Element (HRE) sequences in the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[4][9] This inhibition is highly selective; this compound does not affect the DNA binding of other transcription factors like AP-1 or NF-κB at similar concentrations.[9]

Caption: this compound blocks HIF-1 activity by preventing its binding to DNA.

Induction of Apoptosis via Cytochrome c-ERK-Caspase-3 Pathway

In human colon cancer cells (HT-29), this compound has been shown to induce apoptosis through a specific signaling cascade.[10] This process involves the release of cytochrome c from the mitochondria, which subsequently leads to the activation of Extracellular signal-Regulated Kinase (ERK) and, ultimately, the executioner caspase-3.[10] The activation of this pathway culminates in programmed cell death.

Caption: Signaling cascade for this compound-induced apoptosis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure and function of this compound.

Protocol: X-ray Crystallography of this compound-DNA Complex

This protocol is based on methods used to determine the high-resolution structure of this compound bound to DNA duplexes.[11][12]

-

Oligonucleotide Preparation: Synthesize and purify complementary DNA oligonucleotides containing a known this compound binding site (e.g., 5'-CGTACG-3').

-

Annealing: Dissolve single-strand oligonucleotides in an annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then cool slowly to room temperature over several hours to form the DNA duplex.

-

Complex Formation: Incubate the annealed DNA duplex with this compound (dissolved in DMSO) at a specific molar ratio (e.g., 1:1.2 DNA:drug) at 4°C for at least 24 hours to ensure complete binding.

-

Crystallization: Use the vapor diffusion sitting-drop method. Pipette 1 µL of the DNA-drug complex solution and mix it with 1 µL of a reservoir solution (e.g., containing MPD, spermine, and various salts). Equilibrate the drop against 500 µL of the reservoir solution.

-

Crystal Harvesting and Data Collection: Once crystals appear (typically days to weeks), harvest them using a cryo-loop and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement or other phasing methods, followed by refinement to yield a high-resolution model of the complex.[11]

Protocol: HIF-1 DNA-Binding Inhibition Assay (ELISA-based)

This protocol is adapted from a high-throughput screen used to identify inhibitors of HIF-1.[9]

-

Plate Coating: Coat a 96-well high-binding plate with a double-stranded oligonucleotide containing a canonical Hypoxia-Responsive Element (HRE). Incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature.

-

Binding Reaction: In a separate tube, pre-incubate recombinant HIF-1α and HIF-1β proteins with varying concentrations of this compound (or control compound) in a binding buffer for 30 minutes at room temperature.

-

Incubation: Add the protein-drug mixture to the washed and blocked HRE-coated plate. Incubate for 1 hour at room temperature to allow HIF-1 to bind to the HRE.

-

Primary Antibody: Wash the plate and add a primary antibody against HIF-1α. Incubate for 1 hour.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm. A lower signal indicates inhibition of HIF-1 DNA binding.

Protocol: Chromatin Immunoprecipitation (ChIP) for HIF-1 Target Genes

This workflow verifies that this compound inhibits HIF-1 binding to an endogenous gene promoter within cells.[9]

Caption: Step-by-step workflow for the ChIP experimental protocol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. This compound | Cell Signaling Technology [cellsignal.cn]

- 6. In Vitro Characterization of this compound Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cytotoxic activity of this compound in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular signaling cascade in DNA bisintercalator, this compound-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures of complexes between this compound and duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic binding of actinomycin D and this compound to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Echinomycin

An In-depth Technical Guide to the Physical and Chemical Properties of Echinomycin

Introduction

This compound, also known as Quinomycin A, is a potent polypeptide quinoxaline antibiotic produced by various species of Streptomyces, including Streptomyces echinatus.[1][2] It belongs to the quinoxaline family of antibiotics and is notable for its significant antitumor, antimicrobial, and antiviral activities.[1][2] The unique chemical structure of this compound, featuring a cyclic depsipeptide core with two quinoxaline chromophores, allows it to act as a DNA bis-intercalator.[2][3] This mechanism of action, where it binds to specific DNA sequences, underpins its biological effects, primarily the inhibition of DNA replication and RNA synthesis.[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its mechanism of action, and outlines key experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a crystalline solid with limited solubility in aqueous solutions but good solubility in several organic solvents.[4][6] Its stability is dependent on storage conditions, with recommendations for refrigeration for both bulk powder and stock solutions.[1][4][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₆₄N₁₂O₁₂S₂ | [1][4] |

| Molecular Weight | 1101.3 g/mol | [4][8] |

| CAS Number | 512-64-1 | [1][4] |

| Appearance | Slightly hygroscopic crystals; White to beige solid | [6][7] |

| Melting Point | 217-218 °C | [6][7] |

| Optical Rotation | [α]²⁰D = -310° (c = 0.86 in chloroform) | [6] |

| Solubility | Soluble: Chloroform (10 mg/mL), DMSO (up to 5 mg/mL), Methanol (1 mg/mL), Dioxane.[1][6][8] Insoluble: Water, Petroleum Ether, Hexane.[4][6] Slightly Soluble: 0.4 mg/mL in 5% Cremophor EL / 5% ethanol / 90% water.[4] | |

| Stability | Bulk powder should be stored at ≤5 °C.[4] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[7] Stable for at least one year as supplied.[7] | |

| UV Absorption Maximum | In Methanol: 243 nm, 320 nm | [6] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is its ability to intercalate into double-stranded DNA.[4] It binds preferentially to sites containing the 5'-CG-3' base-pair sequence, effectively acting as a "molecular staple" that crosslinks the DNA strands.[1][9] This interaction inhibits crucial cellular processes like DNA replication and RNA synthesis, leading to its cytotoxic effects.[4]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key consequence of this compound's DNA binding is the potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[10] HIF-1 is a critical transcription factor in cellular responses to hypoxia, controlling genes involved in angiogenesis, metabolism, and cell survival, which are vital for tumor progression.[10][11] this compound does not affect HIF-1α protein levels but blocks its ability to bind to the Hypoxia-Responsive Element (HRE) sequences within the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][11] This selective inhibition disrupts the hypoxic response in cancer cells.

Caption: this compound inhibits HIF-1 by intercalating into DNA, blocking HIF-1 binding to the HRE.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[12] Studies in human colon cancer cells (HT-29) have revealed that its apoptotic mechanism involves the mitochondrial pathway. The process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently triggers the activation of caspase-9 and the executioner caspase-3.[12] Furthermore, the activation of the Extracellular signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway, has been shown to be a crucial step between cytochrome c release and caspase-3 activation.[12]

Caption: Apoptotic signaling cascade induced by this compound in cancer cells.

Experimental Protocols

This section details methodologies for key experiments used to characterize the activity of this compound.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of this compound.

-

Objective: To determine the purity of an this compound sample.

-

Methodology:

-

Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[13]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The exact ratio may require optimization. For example, a starting point could be Methanol:Water (70:30 v/v).[13][14]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detector set to one of this compound's absorbance maxima, typically 243 nm or 320 nm.[6][8]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[13]

-

Injection Volume: 20 µL.[13]

-

Analysis: The retention time of the major peak is compared to a certified reference standard. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

-

HIF-1 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to demonstrate that this compound directly inhibits the binding of the HIF-1 protein complex to its DNA target sequence.[11][16]

-

Objective: To visualize the inhibition of HIF-1 binding to a Hypoxia-Responsive Element (HRE) oligonucleotide by this compound.

-

Methodology:

-

Reagents: Recombinant HIF-1α and HIF-1β proteins, a double-stranded DNA oligonucleotide probe containing the HRE sequence and labeled with a radioactive (e.g., ³²P) or fluorescent tag, unlabeled ("cold") competitor HRE probe, and non-specific competitor DNA (e.g., poly(dI-dC)).

-

Binding Reaction: In a microcentrifuge tube, combine a binding buffer, the labeled HRE probe, recombinant HIF-1α/β proteins, and non-specific competitor DNA. For the inhibition sample, pre-incubate the proteins and DNA with the desired concentration of this compound before adding the labeled probe.

-

Controls: Include a lane with only the labeled probe (no protein), a lane with probe and proteins (positive control showing a shifted band), and a lane with probe, proteins, and excess cold competitor probe (to demonstrate binding specificity).

-

Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C to separate protein-DNA complexes from free probe.

-

Detection: Dry the gel and expose it to X-ray film (for ³²P) or image it using a suitable fluorescence scanner.

-

Analysis: The positive control lane should show a band that has migrated slower (is "shifted") than the free probe. The presence of this compound should cause a dose-dependent decrease in the intensity of this shifted band, demonstrating inhibition of binding.[11]

-

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[17]

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for a specific cell line.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-29, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.[18]

-

Conclusion

This compound is a complex natural product with well-defined physical and chemical properties. Its potent biological activity stems from its unique ability to bis-intercalate into DNA, leading to the inhibition of critical cellular processes and the induction of apoptosis. A particularly significant mechanism is its ability to block the DNA-binding activity of the HIF-1 transcription factor, making it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. The experimental protocols described herein provide a foundation for the continued investigation and characterization of this and similar compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. 512-64-1 CAS MSDS (QUINOMYCIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Cell Signaling Technology [cellsignal.com]

- 11. This compound, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular signaling cascade in DNA bisintercalator, this compound-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Aptamer-functionalized pH-sensitive liposomes for a selective delivery of this compound into cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of HIF-1 DNA Binding by Echinomycin

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the molecular mechanisms through which Echinomycin, a quinoxaline antibiotic, inhibits the DNA-binding activity of Hypoxia-Inducible Factor-1 (HIF-1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Introduction: The HIF-1 Transcription Factor

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator crucial for the cellular response to low oxygen levels (hypoxia).[1] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[2]

HIF-1 activation upregulates genes involved in critical aspects of cancer progression, including angiogenesis, glycolysis, cell survival, invasion, and metastasis.[3][4] Its overexpression is a common feature in human cancers and is often associated with a poor prognosis, making HIF-1 an attractive target for cancer therapy.[4][5]

Caption: The HIF-1 signaling pathway under normoxic vs. hypoxic conditions.

The Core Mechanism: this compound as a DNA-Binding Inhibitor

This compound is a potent, cell-permeable small molecule that functions as an inhibitor of HIF-1.[6] Its mechanism of action is not directed at the HIF-1 protein itself but rather at the DNA target site. This compound is a DNA bis-intercalator, a class of molecules that insert themselves between the base pairs of the DNA double helix.[7]

The key steps in its inhibition of HIF-1 are:

-

Sequence-Specific DNA Intercalation: this compound is characterized by two quinoxaline chromophores that it inserts, or intercalates, into the minor groove of the DNA helix.[8][9] This binding is not random; this compound shows a strong preference for specific four-to-six base-pair sequences.[10][11] Strong binding sites invariably contain the central dinucleotide sequence 5'-CG-3'.[10] High-affinity recognition sequences frequently include 5'-ACGT-3' and 5'-TCGT-3'.[8][10]

-

Occupation of the HRE: The consensus DNA binding site for HIF-1, the HRE, contains the core sequence 5'-RCGTG-3' (where R is a purine).[2] This sequence includes the 5'-CG-3' motif that is a high-affinity binding site for this compound. By bis-intercalating into this specific sequence within the HRE, this compound physically occupies the recognition site.

-

Steric Hindrance and Conformational Change: The presence of the bulky this compound molecule within the HRE creates a steric block. This physical obstruction, along with potential conformational changes induced in the DNA helix upon binding, prevents the HIF-1α/HIF-1β heterodimer from accessing and binding to its target sequence.[2][11][12]

Crucially, studies have shown that this compound inhibits the DNA binding of both recombinant and endogenous HIF-1 proteins without altering the cellular protein levels of HIF-1α.[2][4] This confirms that its activity is due to interaction with DNA and not interference with HIF-1 protein synthesis, stabilization, or dimerization.[2]

Caption: this compound blocks HIF-1 by intercalating into the HRE, preventing HIF-1 binding.

Quantitative Data Summary

The interaction of this compound with DNA and its effect on HIF-1 activity have been quantified through various biophysical and cell-based assays.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line / System | Citation |

|---|---|---|---|

| IC₅₀ (vs. Cancer Stem Cells) | 29.4 pM | Hematological Malignancies | [6] |

| EC₅₀ (HRE-luciferase inhibition) | 1.2 nM | U251-HRE cells |[6] |

Table 2: Thermodynamic Profile of this compound-DNA Binding

| Parameter | Value (at 20°C) | Method | Citation |

|---|---|---|---|

| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | Calorimetry & UV Denaturation | [13][14] |

| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | Calorimetry & UV Denaturation | [13][14] |

| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | Calorimetry & UV Denaturation | [13][14] |

| Binding Site Size (n) | 4-6 base pairs | DNA Footprinting |[10][11] |

The positive enthalpy (ΔH) and large positive entropy (ΔS) indicate that the binding of this compound to DNA is an entropically driven process, characteristic of reactions stabilized by hydrophobic interactions.[13]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques that directly measure protein-DNA binding and transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To demonstrate in vitro that this compound directly inhibits the binding of HIF-1 protein to a specific HRE DNA sequence.

Methodology:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing a canonical HRE sequence (e.g., from the vascular endothelial growth factor (VEGF) promoter) is synthesized. One strand is labeled, typically with biotin or a radioactive isotope like ³²P.[2]

-

Protein Source: Recombinant truncated HIF-1α and HIF-1β proteins, containing the essential basic-helix-loop-helix (bHLH) and PAS domains required for dimerization and DNA binding, are expressed and purified.[1][15] Alternatively, nuclear extracts from hypoxic cells can be used as a source of endogenous full-length HIF-1.[2]

-

Binding Reaction: The labeled HRE probe is incubated with the HIF-1α/β proteins in a suitable binding buffer. This allows the formation of a HIF-1/HRE complex.

-

Inhibition: For test samples, increasing concentrations of this compound are added to the binding reaction.[2]

-

Controls:

-

Negative Control: Labeled probe only (no protein).

-

Positive Control: Labeled probe with HIF-1 proteins (shows a "shifted" band).

-

Specificity Control: A 100-fold molar excess of unlabeled ("cold") HRE probe is added to outcompete the labeled probe, leading to the disappearance of the shifted band. An unlabeled mutant HRE probe should not compete.[2]

-

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The smaller, unbound DNA probe migrates quickly to the bottom of the gel, while the larger protein-DNA complex migrates much slower, resulting in a band that is "shifted" upwards.[16][17]

-

Detection: The gel is transferred to a membrane (for biotin) or exposed to film (for ³²P) to visualize the bands. The addition of this compound results in a dose-dependent decrease or complete abrogation of the shifted band, demonstrating its ability to prevent HIF-1/HRE complex formation.[2]

Chromatin Immunoprecipitation (ChIP) Assay

Purpose: To verify that this compound inhibits the binding of HIF-1 to the promoter of an endogenous target gene (e.g., VEGF) within intact cells.[1]

Methodology:

-

Cell Treatment: Cultured cells (e.g., U251 glioblastoma) are exposed to hypoxic conditions to induce HIF-1α accumulation. Treatment groups will include a vehicle control and this compound-treated cells (e.g., 0.5 µmol/L for 6 hours).[15]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde, which forms reversible covalent bonds. This "freezes" the protein-DNA interactions within the cell.[18]

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication.[18]

-

Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to HIF-1α. A non-specific antibody (e.g., IgG) is used as a negative control. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.[2][19]

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.

-

Reverse Cross-linking: The formaldehyde cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA associated with the immunoprecipitated HIF-1 is purified. A small fraction of the sheared chromatin is also purified before the IP step to serve as the "input" control, representing the total amount of a given DNA sequence present.[18]

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that flank the HRE region within the VEGF promoter. The amount of HRE-containing DNA in the HIF-1α IP sample is quantified and normalized to the input sample.[2] A significant reduction in the amount of amplified VEGF promoter DNA in this compound-treated cells compared to untreated cells indicates that this compound blocked HIF-1 from binding to the promoter in the cellular context.[1][15]

Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.

HRE-Luciferase Reporter Assay

Purpose: To measure the functional consequence of HIF-1 DNA binding inhibition by quantifying the transcriptional activity of HIF-1.

Methodology:

-

Reporter Construct: A plasmid vector is engineered where the expression of a reporter gene, typically firefly luciferase, is driven by a promoter containing multiple copies of the HRE.[20]

-

Transfection: Cultured cells are co-transfected with the HRE-luciferase reporter plasmid and a second plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[21]

-

Treatment: The transfected cells are exposed to hypoxic conditions to activate HIF-1. Different concentrations of this compound are added to the media to assess its inhibitory effect.[6][21]

-

Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a luminometer.[22]

-

Data Analysis: The firefly luciferase activity (representing HIF-1 activity) is normalized to the Renilla luciferase activity. The results show that this compound potently inhibits the hypoxia-induced expression of the luciferase reporter gene in a dose-dependent manner, confirming its role as a functional HIF-1 inhibitor.[6]

Conclusion

This compound represents a well-characterized inhibitor of the HIF-1 pathway. Its mechanism is a compelling example of targeting a transcription factor not by interacting with the protein itself, but by occupying its specific DNA binding site. Through a process of sequence-selective bis-intercalation into the Hypoxia-Response Element, this compound physically blocks the binding of the active HIF-1 heterodimer. This mode of action has been rigorously validated through a combination of in vitro binding assays like EMSA and in-cell analyses such as ChIP and reporter gene assays. The quantitative data underscores its high potency, making it a valuable tool for researchers studying hypoxia and a foundational molecule for the development of DNA-binding agents in oncology.

References

- 1. This compound, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. [PDF] this compound, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. | Semantic Scholar [semanticscholar.org]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Up-regulation of hypoxia-inducible factor antisense as a novel approach to treat ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A comparison of the structure of this compound and triostin A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dervan.caltech.edu [dervan.caltech.edu]

- 9. Solution structure of a quinomycin bisintercalator-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequence-specific binding of this compound to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequence-specific binding of this compound to DNA: evidence for conformational changes affecting flanking sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Energetics of this compound binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Energetics of this compound binding to DNA [discovery.fiu.edu]

- 15. researchgate.net [researchgate.net]

- 16. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Echinomycin's Impact on RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent inhibitor of RNA synthesis. Its primary mechanism of action involves the bis-intercalation into DNA, preferentially binding to CpG-rich sequences. This binding distorts the DNA helix, thereby obstructing the process of transcription by RNA polymerases. This technical guide provides an in-depth analysis of this compound's effect on RNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Core Mechanism of Action: Inhibition of Transcription

This compound's inhibitory effect on RNA synthesis stems from its high-affinity, sequence-specific binding to double-stranded DNA.[1][2][3] It acts as a "molecular staple," inserting its two quinoxaline rings into the DNA minor groove at sites containing the 5'-CG-3' dinucleotide sequence.[1] This bis-intercalation unwinds the DNA helix and alters its conformation, creating a physical barrier that impedes the progression of RNA polymerase along the DNA template.[4] This direct obstruction of enzyme movement is the fundamental basis for its potent transcriptional inhibitory activity.

While this compound is a general inhibitor of transcription, studies on similar DNA intercalators like actinomycin D suggest that it may exhibit a preferential inhibition of ribosomal RNA (rRNA) synthesis over messenger RNA (mRNA) synthesis.[5][6][7] This is attributed to the high transcriptional activity and density of RNA polymerase I on ribosomal DNA (rDNA) genes, making them more susceptible to steric hindrance by DNA-binding agents.[5]

Quantitative Data on Transcriptional Inhibition

The following table summarizes the inhibitory concentrations of this compound on various cellular processes related to transcription.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for Cancer Stem Cells | Hematological Malignancies | 29.4 pM | [8] |

| EC50 for HIF-1-dependent Luciferase Expression | U251-HRE cells (hypoxic) | 1.2 nM | [8] |

| Concentration for near-complete inhibition of DNA replication | Xenopus sperm DNA in egg extracts | ~5 µM | [9] |

Key Signaling Pathway Affected: Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a well-documented inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[10][11][12][13] HIF-1 is a critical transcription factor that regulates the expression of genes involved in cellular responses to hypoxia, such as angiogenesis, glycolysis, and cell survival.[10][13] By binding to Hypoxia-Responsive Elements (HREs) in the promoter regions of its target genes, HIF-1α, the oxygen-regulated subunit of HIF-1, orchestrates a transcriptional program that is crucial for tumor progression and metastasis.[1]

This compound inhibits HIF-1 activity by binding to the HRE sequences within the DNA, thereby preventing the binding of the HIF-1α/β heterodimer to its target promoters.[13] This leads to the downregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][13] Interestingly, this compound has a dual effect on HIF-1 activity; under hypoxic conditions, it strongly inhibits HIF-1, while under normoxic conditions, it can paradoxically increase HIF-1α protein levels and activity.[14]

Below is a diagram illustrating the inhibitory effect of this compound on the HIF-1 signaling pathway.

Experimental Protocols

In Vitro Transcription Assay to Measure this compound Inhibition

This protocol is adapted from established methods for studying transcription inhibitors.[3][15]

Objective: To quantify the inhibitory effect of this compound on RNA synthesis from a specific DNA template.

Materials:

-

Purified RNA polymerase

-

Linear DNA template containing a strong promoter (e.g., from a PCR product)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

α-32P-UTP (for radiolabeling)

-

This compound stock solution (in DMSO)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM NaCl, 10 mM DTT)

-

RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (6-8%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare transcription reactions containing the transcription buffer, DNA template, and varying concentrations of this compound (and a DMSO control).

-

Pre-incubation: Incubate the reactions at 37°C for 10 minutes to allow this compound to bind to the DNA template.

-

Initiation: Add RNA polymerase to each tube and incubate at 37°C for 5 minutes to allow the formation of the open promoter complex.

-

Elongation: Start the transcription reaction by adding the rNTP mix containing α-32P-UTP. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reactions by adding an equal volume of RNA loading buffer.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

Below is a workflow diagram for this experimental protocol.

DNase I Footprinting Assay to Identify this compound Binding Sites

This protocol is based on established DNase I footprinting techniques.[2][4][16][17][18]

Objective: To determine the specific DNA sequences where this compound binds.

Materials:

-

DNA fragment of interest, uniquely end-labeled with 32P

-

This compound stock solution (in DMSO)

-

DNase I (RNase-free)

-

DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 5 mM CaCl2)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml yeast tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Formamide loading buffer

-

Sequencing gel apparatus

Procedure:

-

Binding Reaction: Mix the 32P-end-labeled DNA with increasing concentrations of this compound (and a no-drug control) in the DNase I digestion buffer. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1-2 minutes) at room temperature to achieve partial digestion. The amount of DNase I should be titrated beforehand to yield an even ladder of DNA fragments in the absence of the binding molecule.

-

Reaction Quenching: Stop the digestion by adding the stop solution.

-

DNA Purification: Extract the DNA fragments with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Gel Electrophoresis: Resuspend the DNA pellets in formamide loading buffer, denature by heating, and separate the fragments on a high-resolution denaturing polyacrylamide (sequencing) gel.

-

Autoradiography: Expose the gel to X-ray film or a phosphor screen to visualize the DNA fragments.

-

Analysis: The regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. The precise location of the binding site can be determined by running a sequencing ladder of the same DNA fragment alongside the footprinting reactions.

Below is a diagram illustrating the logical relationship of the DNase I footprinting experiment.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. academic.oup.com [academic.oup.com]

- 3. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of RNA synthesis by actinomycin D: Characteristic dose‐response of different RNA species | Semantic Scholar [semanticscholar.org]

- 7. Differential inhibition of 28S and 18S ribosomal RNA synthesis by actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular signaling cascade in DNA bisintercalator, this compound-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual effect of this compound on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Footprinting of this compound and actinomycin D on DNA molecules asymmetrically substituted with inosine and/or 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequence-specific binding of this compound to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNase I footprinting [gene.mie-u.ac.jp]

An In-depth Technical Guide to the Echinomycin-Producing Organism Streptomyces echinatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent antitumor agent produced by the Gram-positive soil bacterium Streptomyces echinatus.[1] This bicyclic octadepsipeptide exhibits its bioactivity through the bis-intercalation of its two quinoxaline chromophores into DNA.[2] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster encoding a nonribosomal peptide synthetase (NRPS) system and tailoring enzymes. Understanding the molecular genetics, regulatory networks, and fermentation technology of S. echinatus is paramount for the potential optimization of this compound production and the generation of novel analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, its regulation, quantitative production data, and detailed experimental protocols for the cultivation of S. echinatus, as well as the extraction, purification, and analysis of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is governed by the ecm (in Streptomyces lasaliensis) or the homologous qui (in Streptomyces griseovariabilis) gene cluster. This process can be divided into three main stages: the formation of the quinoxaline-2-carboxylic acid (QXC) precursor, the assembly of the peptide backbone by a nonribosomal peptide synthetase (NRPS), and the subsequent tailoring and cyclization steps.

Biosynthesis of Quinoxaline-2-Carboxylic Acid (QXC)

The chromophore moiety of this compound, QXC, is derived from L-tryptophan through a multi-step enzymatic cascade.[3]

-

L-Tryptophan Loading: The pathway is initiated by the loading of L-tryptophan onto a dedicated NRPS protein (Qui18/Ecm7), a process assisted by an MbtH-like protein (Qui5/Ecm5).[3]

-

β-Hydroxylation: The loaded L-tryptophan undergoes β-hydroxylation, catalyzed by a cytochrome P450-dependent hydroxylase (Qui15/Ecm15).[3]

-

Oxidative Cleavage: A tryptophan 2,3-dioxygenase (Qui17/Ecm17) then acts on the (2S,3S) β-hydroxytryptophan intermediate.[3]

-

Spontaneous Reactions: The product of the dioxygenase reaction undergoes a series of spontaneous decarboxylation, cyclization, and oxidative aromatization reactions to yield QXC.[3]

NRPS-Mediated Assembly and Tailoring

The core peptide backbone of this compound is assembled by a multi-modular NRPS system encoded by genes such as qui6 and qui7 (ecm6 and ecm7). These large enzymes are organized into modules, each responsible for the incorporation of a specific amino acid. The domains within each module (Adenylation, Thiolation, and Condensation) work in a coordinated fashion to sequentially add amino acids. The known amino acid constituents of this compound are L-alanine, L-cysteine, L-serine, and L-valine.

The final steps in the biosynthesis involve:

-

Thioacetal Bridge Formation: A key tailoring step is the formation of a thioacetal bridge, which is a distinguishing feature of this compound compared to the related triostin antibiotics that possess a disulfide bridge. This conversion is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

-

Dimerization and Cyclization: The final molecule is formed by the dimerization and cyclization of two peptide chains, a process facilitated by a thioesterase (TE) domain at the C-terminus of the NRPS.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cellular stress. While the specific regulatory cascade for this compound in S. echinatus is not fully elucidated, it is known to be influenced by factors such as phosphate and amino acid availability.[1] The regulation likely involves two-component systems and pathway-specific regulatory proteins.

-

Two-Component Systems: These systems, comprising a sensor kinase and a response regulator, are crucial for sensing environmental signals and modulating gene expression.[4][5][6][7] For instance, the PhoR-PhoP system, which responds to phosphate limitation, is a global regulator of secondary metabolism in many Streptomyces species.[8]

-

Pathway-Specific Regulators: The this compound gene cluster contains putative regulatory genes, such as qui4 (a homolog of trsG), which is predicted to be a DNA-binding response regulator.[3] These regulators often act as transcriptional activators or repressors of the biosynthetic genes in response to specific intracellular signals.

-

Nutrient-Responsive Regulation: The availability of specific amino acids, which are the building blocks of this compound, can significantly influence its production. For example, L-alanine, β-alanine, and L-threonine have been shown to stimulate this compound biosynthesis.[1]

Quantitative Data on this compound Production

The yield of this compound from S. echinatus fermentations is influenced by various factors, including media composition and the addition of precursors or analogs.

| Condition | Strain | Medium | Yield | Reference |

| Control | S. echinatus | Chemically defined medium with nitrate | Baseline | [1] |

| Amino Acid Supplementation | ||||

| + D/L-Serine, D-Alanine, L-Valine, L-Phenylalanine | S. echinatus | Chemically defined medium | ~2-fold increase vs. control | [1] |

| + L-Alanine, β-Alanine, L-Threonine | S. echinatus | Chemically defined medium | ~3- to 4-fold increase vs. control | [1] |

| Precursor-Directed Biosynthesis | ||||

| + Quinoline-2-carboxylic acid | S. echinatus A8331 | Maltose minimal salts medium | Large quantities of analogs produced | [9] |

| + 7-chloroquinoxaline-2-carboxylic acid | S. echinatus A8331 | Maltose minimal salts medium | Production of new bioactive analogs | [9] |

Experimental Protocols

Cultivation of Streptomyces echinatus for this compound Production

This protocol is adapted from methodologies described for Streptomyces fermentation.

Materials:

-

Seed Medium: Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium.

-

Production Medium: A chemically defined medium supplemented with specific amino acids as per the table above, or a complex medium such as maltose minimal salts medium.[9]

-

Streptomyces echinatus spore stock or mycelial culture.

-

Baffled Erlenmeyer flasks.

-

Incubator shaker.

Procedure:

-

Inoculation of Seed Culture: Inoculate 50 mL of seed medium in a 250 mL baffled flask with S. echinatus spores or a small piece of mycelial growth from an agar plate.

-

Incubation of Seed Culture: Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours until dense growth is observed.

-

Inoculation of Production Culture: Transfer 5% (v/v) of the seed culture to the production medium.

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor the pH and maintain it below 7.5 to prevent degradation of this compound.[1]

Extraction and Purification of this compound

Materials:

-

Fermentation broth from S. echinatus culture.

-

Ethyl acetate.

-

Sodium sulfate (anhydrous).

-

Rotary evaporator.

-

Methanol.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile.

-

Water (HPLC grade).

Procedure:

-

Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. c. Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification by HPLC: a. Dissolve the crude extract in a minimal amount of methanol. b. Purify the this compound using a reverse-phase HPLC system with a C18 column. c. Elute with a gradient of acetonitrile in water. d. Monitor the elution profile at a suitable wavelength (e.g., 243 nm) and collect the fractions corresponding to the this compound peak. e. Lyophilize the purified fractions to obtain pure this compound.

Genetic Manipulation of Streptomyces echinatus

Protoplast transformation is a common method for introducing foreign DNA into Streptomyces.

Materials:

-

Mid-log phase culture of S. echinatus grown in YEME medium containing glycine.

-

Lysozyme solution.

-

P buffer.

-

Plasmid DNA.

-

Polyethylene glycol (PEG) solution.

-

Regeneration agar plates (e.g., R2YE).

Procedure:

-

Mycelium Harvesting: Harvest mycelia from a mid-log phase culture by centrifugation.

-

Protoplast Formation: Wash the mycelia and resuspend in a lysozyme solution to digest the cell wall. Incubate until protoplasts are formed (monitor microscopically).

-

Protoplast Collection: Gently collect the protoplasts by filtration and centrifugation.

-

Transformation: a. Mix the protoplast suspension with the plasmid DNA. b. Add PEG solution to facilitate DNA uptake and incubate.

-

Regeneration: Plate the transformation mixture onto regeneration agar plates and incubate until colonies appear.

-

Selection: Select for transformants based on antibiotic resistance markers present on the plasmid.

References

- 1. Effect of phosphate and amino acids on this compound biosynthesis by Streptomyces echinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional analyses of the this compound resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The methods of protoplast formation and transformation of Streptomyces strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Two-Component System Involved in the Transition to Secondary Metabolism in Streptomyces coelicolor | PLOS One [journals.plos.org]

- 5. Two-component Systems in Streptomyces [caister.com]

- 6. Trends in the two-component system’s role in the synthesis of antibiotics by Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. an-overview-on-the-two-component-systems-of-streptomyces-coelicolor - Ask this paper | Bohrium [bohrium.com]

- 8. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 9. Directed biosynthesis of novel derivatives of this compound by Streptomyces echinatus. I. Effect of exogenous analogues of quinoxaline-2-carboxylic acid on the fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Echinomycin as a Selective Inhibitor of Cancer Stem Cells

Introduction

Echinomycin is a potent small-molecule inhibitor that has demonstrated significant promise in the selective targeting of cancer stem cells (CSCs).[1] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound's mechanism of action primarily involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity, a crucial transcription factor for CSC survival and maintenance.[1][2][3] Additionally, this compound has been shown to disrupt the Notch signaling pathway, another critical pathway implicated in CSC self-renewal and differentiation.[4][5] These application notes provide detailed protocols for utilizing this compound in cancer stem cell research.

Mechanism of Action

This compound exerts its anti-CSC effects through a dual mechanism:

-

Inhibition of HIF-1α: Under hypoxic conditions prevalent in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival.[2][3][6] this compound intercalates into DNA at specific sequences, preventing the binding of HIF-1α to its target hypoxia-responsive elements (HREs) in the promoter regions of genes like Vascular Endothelial Growth Factor (VEGF).[3] This leads to the downregulation of HIF-1α target genes, thereby inhibiting CSC survival and proliferation.[1][3]

-

Disruption of Notch Signaling: The Notch signaling pathway is a key regulator of cell fate decisions, including self-renewal and differentiation in CSCs.[4][5] this compound has been observed to downregulate key components of the Notch pathway, including Notch1, Jagged-1, and Hes-1, as well as proteins of the γ-secretase complex.[5] By inhibiting this pathway, this compound can suppress CSC self-renewal and promote differentiation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells across various experimental platforms.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Stem Cells

| Cell Line | Assay Type | IC50 | Reference |

| Hematological Malignancies | Cell Viability | 29.4 pM | [1] |

| KSHV+ Tumor Cells | Cell Growth | ~0.1-2 nM | [7] |

Table 2: Effect of this compound on Sphere Formation

| Cell Line | Treatment Concentration | Inhibition of Sphere Formation | Reference |

| PanC-1 | Increasing Concentrations | Significant inhibition of primary and secondary pancreatospheres | [4][8] |

Table 3: Effect of this compound on Cancer Stem Cell Marker Expression

| Cell Line | Treatment | Marker(s) | % Reduction | Reference |

| MiaPaCa-2 | 24h treatment | DCLK1+ | Significant | [8] |

| PanC-1 | 24h treatment | DCLK1+ | Significant | [8] |

| MiaPaCa-2 | Treatment | DCLK1, CD44, CD24, EPCAM | Significant | [8] |

| PanC-1 | Treatment | DCLK1, CD44, CD24, EPCAM | Significant | [8] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell populations, including cancer stem cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)[2]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-